Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting material: 2-(acetylamino)benzothiophene
- Reagents: Hydrogen peroxide, acetic acid
- Conditions: Room temperature
- Product: 2-(acetylamino)-7-hydroxybenzothiophene
Esterification:
- Starting material: 2-(acetylamino)-7-hydroxybenzothiophene
- Reagents: Ethanol, sulfuric acid
- Conditions: Reflux
- Product: Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the acetylamino and hydroxy groups. The final step involves esterification to introduce the ethyl ester group.
-
Preparation of Benzothiophene Core:
- Starting material: 2-bromo-1-phenylethanone
- Reagents: Thiourea, sodium hydroxide
- Conditions: Reflux in ethanol
- Product: 2-aminobenzothiophene
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives of the benzothiophene ring
-
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Room temperature or reflux
- Products: Reduced derivatives, such as amines or alcohols
-
Substitution:
- Reagents: Halogenating agents (e.g., bromine, chlorine)
- Conditions: Room temperature or reflux
- Products: Halogenated derivatives of the benzothiophene ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Bromine in chloroform
Major Products:
- Oxidized derivatives (e.g., carboxylic acids)
- Reduced derivatives (e.g., amines, alcohols)
- Halogenated derivatives (e.g., bromo-benzothiophenes)
Scientific Research Applications
Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a scaffold for drug development
- Investigation of its pharmacological properties
-
Organic Synthesis:
- Intermediate in the synthesis of more complex molecules
- Use in the development of new synthetic methodologies
-
Biological Studies:
- Study of its interactions with biological targets
- Potential use in the development of bioactive compounds
-
Industrial Applications:
- Use as a precursor in the synthesis of specialty chemicals
- Potential applications in materials science
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. The benzothiophene core provides a stable framework for these interactions.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to receptors and modulating their activity
Pathways: Involvement in signaling pathways related to its biological effects
Comparison with Similar Compounds
- 2-(acetylamino)-benzothiophene
- 7-hydroxybenzothiophene
- Ethyl benzothiophene-3-carboxylate
Uniqueness:
- The combination of acetylamino, hydroxy, and ethyl ester groups provides unique chemical properties
- Potential for diverse chemical reactions and biological activities
Comparison:
- Compared to 2-(acetylamino)-benzothiophene, the presence of the hydroxy group enhances its reactivity
- Compared to 7-hydroxybenzothiophene, the acetylamino group provides additional sites for interaction with biological targets
- Compared to Ethyl benzothiophene-3-carboxylate, the presence of both acetylamino and hydroxy groups increases its versatility in chemical synthesis and biological applications
This detailed article provides a comprehensive overview of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-acetamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h9,16H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYSJREFWVJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.